molecular formula C20H24N2O5S B2974983 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922553-68-2

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2974983
CAS RN: 922553-68-2
M. Wt: 404.48
InChI Key: VPBCIRWOMWCVAJ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • Application : The use of sulfonamide derivatives in photodynamic therapy for cancer treatment has been investigated, highlighting their potential as photosensitizers. These compounds, due to their good fluorescence properties and high singlet oxygen quantum yield, are promising candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Activities

  • Application : Sulfonamide derivatives have been synthesized and screened for their antimicrobial and antifungal activities. These compounds exhibit significant in vitro activity against various pathogens, highlighting their potential in developing new antimicrobial agents (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).

Inhibition of Carbonic Anhydrases

  • Application : Research has focused on synthesizing sulfonamide derivatives that act as inhibitors of carbonic anhydrases, enzymes relevant in various physiological processes. These inhibitors are studied for their potential therapeutic applications in conditions like glaucoma, epilepsy, and certain types of tumors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Anticancer Activity

  • Application : The synthesis and evaluation of sulfonamide derivatives for their potential anticancer activity have been explored, with some compounds showing promising efficacy against various cancer cell lines. This research contributes to the development of new anticancer agents (Tsai, Kapoor, Huang, Lin, Liang, Lin, Huang, Liao, Chen, & Huang, 2016).

Fungicidal Applications

  • Application : The development of sulfonamide derivatives as fungicidal agents has been investigated, demonstrating their potential in crop protection against various phytopathogenic fungi. This research underscores the importance of sulfonamide derivatives in agricultural sciences (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-5-22-8-9-27-18-7-6-15(12-17(18)20(22)23)21-28(24,25)16-10-13(2)19(26-4)14(3)11-16/h6-7,10-12,21H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBCIRWOMWCVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

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